

# Dynasore protocol for inhibiting endocytosis in cell culture.

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## Compound of Interest

Compound Name: Dynasore

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## Dynasore: A Potent Inhibitor of Endocytosis in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dynasore** is a cell-permeable small molecule that acts as a potent, rapid, and reversible inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3][4] Specifically, it targets the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary application in cell culture is the inhibition of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens.[3][5][6] This document provides detailed protocols for the use of **Dynasore** in cell culture, including methods for assessing its inhibitory effects and potential cytotoxicity.

### Mechanism of Action

**Dynasore** functions as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Dynamin is recruited to the neck of budding vesicles, such as clathrin-coated pits, where its GTPase activity is thought to provide the mechanical force required for membrane fission and vesicle

release. By inhibiting this activity, **Dynasore** effectively traps clathrin-coated pits at the plasma membrane, preventing their internalization.[5][6] This leads to a rapid and potent block of clathrin-mediated endocytosis.[3] The inhibitory effect of **Dynasore** is reversible upon washout. [2]

## Data Presentation

**Table 1: Recommended Working Concentrations of Dynasore**

Parameter	Value	Cell Types	Notes
IC50 for Transferrin Uptake	~15 $\mu$ M	HeLa, COS7	The half-maximal inhibitory concentration for the uptake of transferrin, a common marker for clathrin-mediated endocytosis.[3][7]
Effective Concentration	80 - 100 $\mu$ M	Various	Commonly used concentration for achieving strong (>90%) inhibition of dynamin-dependent endocytosis.[2][7]
Inhibition of Drp1	80 $\mu$ M	In vitro	Dynasore also inhibits the mitochondrial dynamin Drp1 at this concentration.[7]

**Table 2: Cytotoxicity of Dynasore**

Cell Line	Assay	Incubation Time	IC50 / Effect
Human Osteosarcoma (MNNG/HOS, MG-63, U2-OS)	CCK-8	24, 48, 72 h	Time- and concentration-dependent suppression of viability. <a href="#">[7]</a>
Peritoneal macrophages, LLC-MK2 cells	Internalization assay	Not specified	100 $\mu$ M drastically diminished parasite internalization. <a href="#">[7]</a>
Ocular surface of ex vivo mouse eyes	Dye uptake	Not specified	40 $\mu$ M blocked stress-stimulated dye uptake. <a href="#">[7]</a>

Note: Cytotoxicity can be cell-type dependent and is influenced by the concentration and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

## Experimental Protocols

### Protocol 1: General Protocol for Inhibiting Endocytosis with Dynasore

- Cell Culture: Plate cells on appropriate cultureware (e.g., coverslips for imaging, multi-well plates for quantitative assays) and grow to the desired confluency (typically 60-80%).
- Preparation of **Dynasore** Stock Solution: Prepare a stock solution of **Dynasore** in DMSO. A common stock concentration is 15 mM.[\[8\]](#) Store aliquots at -20°C.
- Treatment:
  - Aspirate the culture medium.
  - Add fresh, pre-warmed culture medium containing the desired final concentration of **Dynasore** (e.g., 80  $\mu$ M). For control wells, add medium with the same concentration of DMSO used for the **Dynasore** treatment (vehicle control).

- Incubate the cells for the desired period. A pre-incubation of 20-30 minutes is typically sufficient to achieve inhibition.[2][3]
- Assay: Proceed with your downstream application, such as a transferrin uptake assay (see Protocol 2), immunofluorescence, or western blotting.

## Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol is adapted for fluorescence microscopy.

### Materials:

- Cells cultured on coverslips
- Serum-free culture medium
- Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)[9]
- **Dynasore**
- DMSO (vehicle control)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Mounting medium with DAPI

### Procedure:

- Starvation: Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C. This step increases the number of available transferrin receptors on the cell surface.[9]
- Inhibitor Treatment: Pre-incubate the cells with **Dynasore** (e.g., 80 µM) or DMSO in serum-free medium for 30 minutes at 37°C.[10]
- Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10-50 µg/mL) to the medium and incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[9][11]

- Stop Uptake and Fixation:
  - To stop the uptake, quickly wash the cells with ice-cold PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[9\]](#)
- Staining and Mounting:
  - Wash the cells three times with PBS.
  - Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Imaging and Analysis:
  - Visualize the cells using a fluorescence microscope.
  - In control cells, fluorescent transferrin will be visible inside the cells in punctate structures (endosomes).
  - In **Dynasore**-treated cells, the internalization of transferrin will be significantly reduced, with most of the fluorescence remaining at the cell surface.
  - Quantify the fluorescence intensity inside the cells to determine the extent of inhibition.

## Protocol 3: Assessing Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

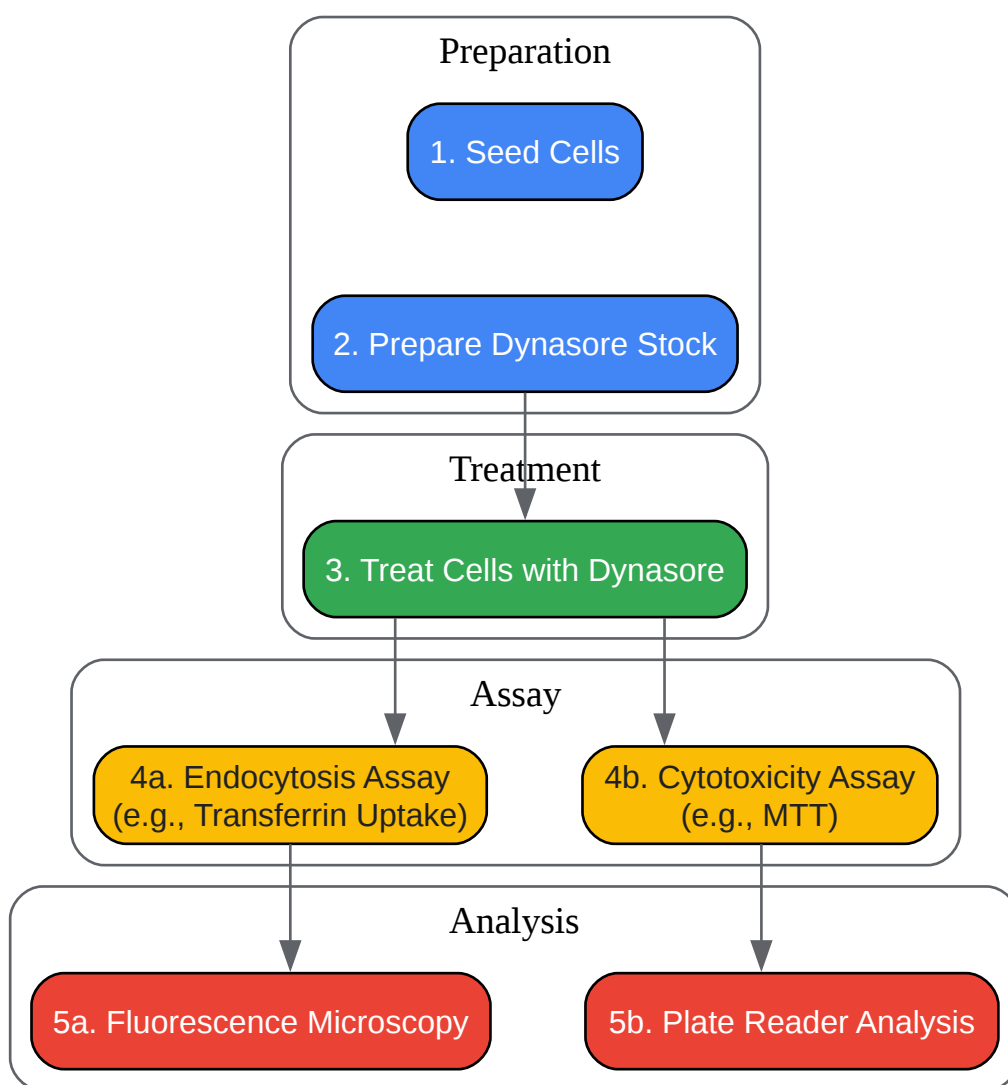
- Cells cultured in a 96-well plate
- **Dynasore** at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[\[12\]](#)

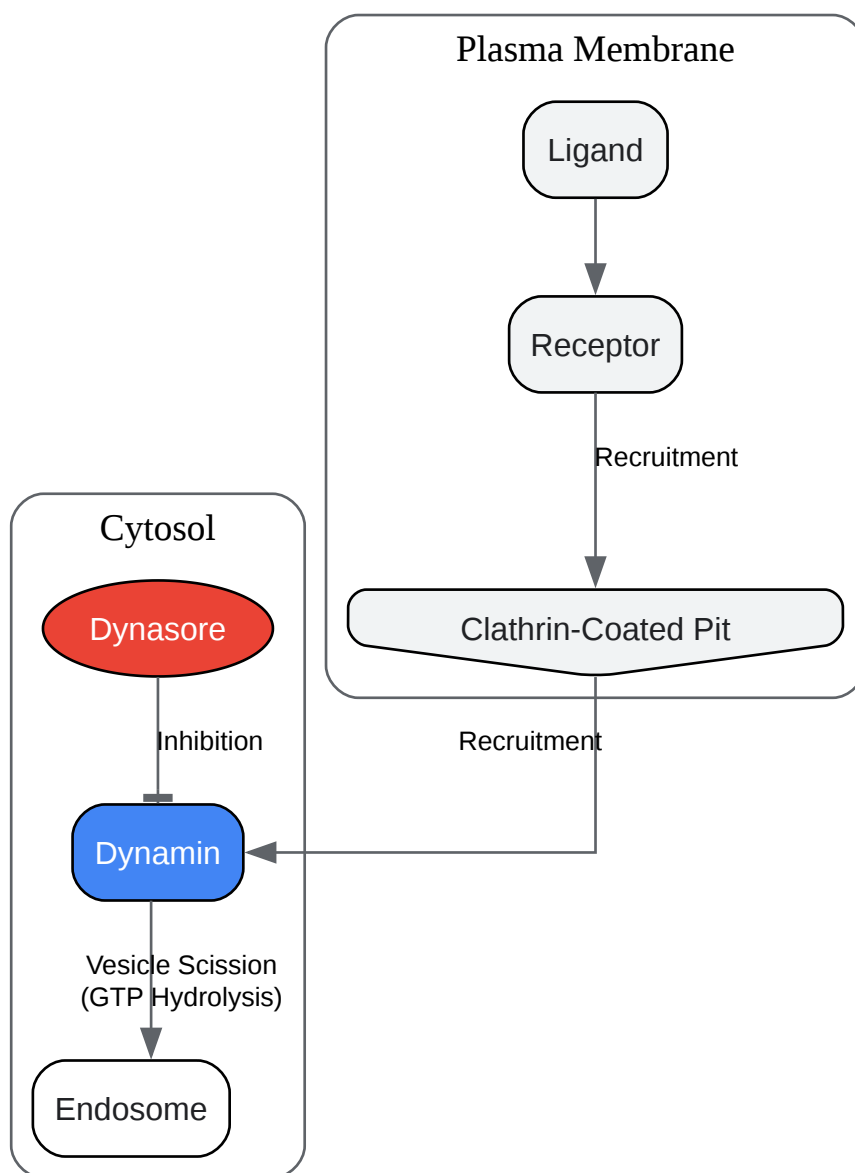
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- Multi-well plate reader

#### Procedure:

- Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
- Treatment: The next day, replace the medium with fresh medium containing a range of **Dynasore** concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).  
[7]
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
- Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each **Dynasore** concentration relative to the vehicle control.

## Mandatory Visualizations





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